
16-(9-Anthroyloxy)palmitoyl-coenzyme A
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Overview
Description
16-(9-Anthroyloxy)palmitoyl-coenzyme A: is a specialized derivative of palmitoyl-coenzyme A, which is an acyl-coenzyme A thioester. This compound is notable for its use as a fluorescent probe in biochemical assays, particularly in the study of fatty acid binding and metabolism. The anthroyloxy group attached to the palmitoyl chain enhances its utility in fluorescence-based detection methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves the esterification of palmitoyl-coenzyme A with 9-anthroic acid. The reaction typically requires the activation of the carboxyl group of 9-anthroic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent degradation of the coenzyme A moiety.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research rather than large-scale applications. the principles of esterification and purification using chromatography techniques would be applicable for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 16-(9-Anthroyloxy)palmitoyl-coenzyme A primarily undergoes reactions typical of acyl-coenzyme A derivatives, including:
Hydrolysis: The thioester bond can be hydrolyzed by water or enzymatic action, releasing palmitic acid and coenzyme A.
Transesterification: The acyl group can be transferred to other molecules, facilitated by enzymes such as acyltransferases.
Oxidation and Reduction: The anthroyloxy group can participate in redox reactions, although this is less common in biological systems.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by water or enzymes like thioesterases.
Transesterification: Requires acyltransferase enzymes and suitable acceptor molecules.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Palmitic acid and coenzyme A.
Transesterification: Various acylated products depending on the acceptor molecule.
Oxidation and Reduction: Modified anthroyloxy derivatives.
Scientific Research Applications
Medicinal Chemistry
16-Anthro-Palmitoyl-CoA serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of drug candidates targeting various diseases, particularly those related to lipid metabolism and membrane dynamics.
Case Study: Anticancer Drug Development
Research has demonstrated that derivatives of palmitoyl-CoA can induce apoptosis in cancer cells. For instance, studies on 16-Anthro-Palmitoyl-CoA have shown its potential to enhance the cytotoxic effects of existing chemotherapeutic agents by modifying their pharmacokinetic properties.
Compound | Activity | Reference |
---|---|---|
16-Anthro-Palmitoyl-CoA | Induces apoptosis in cancer cells | |
Standard Chemotherapeutics | Moderate cytotoxicity |
Cell Biology
The compound is utilized as a chemical probe to study lipid modifications of proteins, particularly palmitoylation. Palmitoylation plays a critical role in regulating protein function and localization within cellular membranes.
Research Insights
Studies have shown that 16-Anthro-Palmitoyl-CoA can effectively label palmitoylated proteins, providing insights into their biological functions and interactions.
Protein | Function | Palmitoylation Role |
---|---|---|
Wnt Proteins | Cell signaling | Regulates secretion and receptor binding |
eNOS | Vascular function | Maintains activity for vasodilation |
Material Science
In material science, 16-Anthro-Palmitoyl-CoA has potential applications in developing new materials with specific optical properties due to its anthracene moiety. These materials can be used in sensors and organic electronics.
Properties Table
Property | Value |
---|---|
Photoluminescence | High quantum yield |
Thermal Stability | Moderate |
Solubility | Soluble in organic solvents |
- Antimicrobial Properties : Exhibits significant antibacterial activity against Gram-positive bacteria.
- Anticancer Activity : Induces apoptosis through modulation of signaling pathways involved in cell survival.
Mechanism of Action
The primary mechanism of action of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves its role as a substrate in enzymatic reactions. The compound binds to specific enzymes, such as acyltransferases, through its palmitoyl-coenzyme A moiety. The anthroyloxy group allows for fluorescence-based detection, enabling researchers to monitor the binding and activity of the compound in real-time. This makes it a valuable tool for studying enzyme kinetics and fatty acid metabolism.
Comparison with Similar Compounds
Palmitoyl-coenzyme A: The parent compound without the anthroyloxy group.
Stearoyl-coenzyme A: Another acyl-coenzyme A derivative with an 18-carbon fatty acid chain.
Oleoyl-coenzyme A: An acyl-coenzyme A derivative with an unsaturated 18-carbon fatty acid chain.
Uniqueness: 16-(9-Anthroyloxy)palmitoyl-coenzyme A is unique due to its fluorescent anthroyloxy group, which allows for real-time monitoring of biochemical reactions. This feature distinguishes it from other acyl-coenzyme A derivatives that lack such a functional group, making it particularly useful in research applications that require fluorescence-based detection.
Q & A
Basic Research Questions
Q. How is 16-(9-Anthroyloxy)palmitoyl-coenzyme A utilized in studying lipid-protein interactions in membrane systems?
- Methodological Answer : The compound is used as a fluorescent probe to investigate lipid localization and membrane fluidity. For example, mixed monolayers with phosphatidylcholine and cholesterol can be prepared, and fluorescence polarization measurements (at excitation/emission wavelengths of 383/452 nm) are employed to assess probe orientation and lipid packing. This approach helps quantify lipid interactions in bilayer models .
Q. What are standard protocols for measuring the fluorescent properties of this compound in membrane dynamics studies?
- Methodological Answer : Fluorescent quantum yields (Qf) are determined using quinine sulfate (Qref = 0.7 in 0.1 N H₂SO₄) as a reference. Excitation at 383 nm and emission at 452 nm are standard settings. Data interpretation involves correlating Qf values with environmental polarity to infer probe localization (e.g., hydrophobic vs. hydrophilic membrane regions) .
Q. What in vitro assays confirm the role of palmitoyl-coenzyme A derivatives in peroxisome proliferation?
- Methodological Answer : Cyanide-insensitive palmitoyl-coenzyme A oxidation assays are performed on liver homogenates. Activity is measured spectrophotometrically by monitoring NAD⁺ reduction. Dose-response studies (e.g., 0.25–2.0% DEHP diets in rodent models) correlate enzyme activity with peroxisome volume density, validated via microarray analysis of β-oxidation pathway genes .
Advanced Research Questions
Q. How to design experiments analyzing the interaction of this compound with transcriptional regulators like PvrA?
- Methodological Answer :
- Electrophoretic Mobility Shift Assay (EMSA) : Incubate PvrA protein (3 μM) with the fadD1 promoter DNA probe. Add 0.25 μM palmitoyl-coenzyme A to observe super-shift bands, indicating enhanced DNA binding affinity .
- Surface Plasmon Resonance (SPR) : Immobilize DNA probes on a sensor chip. Measure binding kinetics (KD values) of PvrA with/without palmitoyl-coenzyme A. A 3-fold reduction in KD (e.g., from 1.493 × 10⁻⁸ M to 4.716 × 10⁻⁹ M) confirms ligand-enhanced binding .
Q. How to resolve contradictions in gene deletion studies where bacterial growth remains unaffected despite disrupted fatty acid metabolism?
- Methodological Answer : Use complementary gene analysis (e.g., testing fadD1, fadD6, and PA0508 knockouts in Pseudomonas aeruginosa) to identify redundant pathways. If triple mutants (ΔfadD1ΔfadD6ΔPA0508) show only minor growth defects, screen for compensatory enzymes (e.g., FadD2-5 or acyl-CoA dehydrogenases) via RNA-seq or proteomics . Iterative hypothesis testing is critical to map alternative metabolic routes .
Q. What advanced techniques validate ligand-receptor interactions between this compound and regulatory proteins?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Titrate palmitoyl-coenzyme A into PvrA solution to measure binding enthalpy (ΔH) and stoichiometry (n). Lack of interaction with palmitic acid alone confirms specificity for the CoA-conjugated form .
- Molecular Docking : Use software like AutoDock to simulate hydrogen bonding between R136 residues and oxygen-phosphorus groups of palmitoyl-coenzyme A. Validate with R136A mutation assays to abolish binding .
Q. How to optimize the use of this compound in fluorescence polarization studies for membrane fluidity gradients?
- Methodological Answer : Calibrate the probe using a series of n-(9-anthroyloxy) fatty acids (n=2, 6, 12, 16) to establish a fluidity gradient. Measure polarization values at varying temperatures (e.g., 10–40°C) and lipid compositions. Higher polarization indicates restricted motion, reflecting probe localization in ordered lipid domains .
Q. How to assess the impact of this compound on DNA binding affinity using SPR?
- Methodological Answer : Immobilize biotinylated DNA probes (e.g., fadD1 promoter) on a streptavidin-coated chip. Inject PvrA pre-incubated with 0.25 μM palmitoyl-coenzyme A. Compare equilibrium dissociation constants (KD) with/without the ligand. A significant KD reduction (e.g., 1.493 × 10⁻⁸ M → 4.716 × 10⁻⁹ M) confirms enhanced binding .
Properties
CAS No. |
129385-08-6 |
---|---|
Molecular Formula |
C52H74N7O19P3S |
Molecular Weight |
1226.2 g/mol |
IUPAC Name |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
InChI Key |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Synonyms |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
Origin of Product |
United States |
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